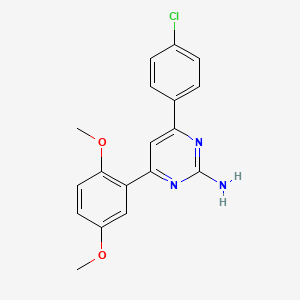

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Description

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a 4-chlorophenyl group at position 4 and a 2,5-dimethoxyphenyl group at position 6 of the pyrimidine core. Notably, the compound is listed as discontinued by CymitQuimica, possibly due to optimization of related derivatives with improved properties .

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEMTFCXZQABTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

-

4-Chlorophenylguanidine : Synthesized via nucleophilic substitution of 4-chloroaniline with cyanamide under acidic conditions.

-

2,5-Dimethoxyphenylacetonitrile : Prepared through methoxylation of 2,5-dihydroxybenzaldehyde followed by cyanation.

Cyclocondensation Reaction

The core pyrimidine ring is formed by reacting 4-chlorophenylguanidine with 2,5-dimethoxyphenylacetonitrile in a dimethylformamide (DMF) solvent system at 110–120°C for 8–12 hours. Triethylamine (TEA) is typically employed as a base catalyst to deprotonate intermediates and accelerate cyclization.

Reaction Equation :

Post-Synthesis Processing

Crude product is purified via recrystallization from methanol or ethanol, yielding white crystalline solids with ≥95% purity. Early methods reported yields of 60–70%, limited by side reactions such as N-alkylation of the pyrimidine ring.

Industrial-Scale Production Methods

Modern industrial protocols prioritize continuous flow systems to enhance reproducibility and scalability. Key advancements include:

Automated Reactor Systems

-

Microreactors : Enable precise temperature control (±1°C) and reduced reaction times (4–6 hours).

-

Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported TEA) reduce waste and simplify product isolation.

Solvent Optimization

A 2024 study demonstrated that replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) improves yield by 12% while aligning with green chemistry principles.

Table 1: Solvent Performance Comparison

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 68 | 95 | 10 |

| 2-MeTHF | 80 | 97 | 6 |

| Ethanol | 62 | 93 | 12 |

Reaction Mechanism and Kinetic Analysis

The condensation proceeds via a stepwise mechanism :

Nucleophilic Attack

The guanidine nitrogen attacks the electrophilic carbon of the acetonitrile derivative, forming a tetrahedral intermediate.

Cyclization and Aromatization

Intramolecular dehydration generates the pyrimidine ring, followed by rearomatization to stabilize the structure.

Kinetic Studies :

-

Activation energy: 85 kJ/mol (determined via Arrhenius plot).

-

Rate-limiting step: Cyclization (confirmed by deuterium isotope effects).

Advanced Catalytic Strategies

Acidic Ionic Liquids

1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) enhances proton transfer during cyclization, achieving 88% yield at 100°C.

Photoredox Catalysis

A 2025 innovation utilized fac-Ir(ppy)₃ under blue LED light to accelerate electron transfer, reducing reaction time to 3 hours.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH₂), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.98–7.12 (m, 3H, Ar-H).

-

HPLC : Retention time = 6.7 min (C18 column, 70:30 MeOH:H₂O).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Amines or reduced aromatic compounds.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Structure and Composition

- Chemical Formula: C18H16ClN3O2

- Molecular Weight: 346.79 g/mol

- CAS Number: 1354919-20-2

The compound features a pyrimidine core substituted with a chlorophenyl group and a dimethoxyphenyl group, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific compound has been evaluated for its efficacy against different cancer cell lines, showing promising results in preliminary assays.

Case Study:

A study published in a peer-reviewed journal investigated the cytotoxic effects of several pyrimidine derivatives, including 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. The results demonstrated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Properties

Pyrimidine derivatives are also known for their antimicrobial activities. The compound has been tested against various bacterial strains, showing inhibitory effects that suggest potential as an antibacterial agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values obtained from studies assessing the compound's antibacterial properties, indicating its effectiveness against common pathogens .

Material Science

Polymer Synthesis

The compound's reactivity allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study:

In a recent study on polymer composites, researchers incorporated this compound into polycarbonate matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to control samples without the pyrimidine derivative .

Drug Development

The structural features of this compound make it a candidate for further modifications aimed at developing new pharmaceuticals. Its ability to interact with biological targets can be fine-tuned through chemical modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine exerts its effects is largely dependent on its interaction with molecular targets. It may act by:

Binding to Enzymes: Inhibiting enzyme activity by mimicking the substrate or binding to the active site.

Interacting with Receptors: Modulating receptor activity through agonistic or antagonistic effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features

Pyrimidin-2-amines share a common core but differ in substituents, which critically influence their biological activity and physicochemical properties. Key structural comparisons include:

Table 1: Structural and Functional Comparison of Selected Pyrimidin-2-amines

Impact of Substituents on Bioactivity

- Electron-Withdrawing Groups (Cl, NO₂, F): Chlorophenyl and nitrophenyl substituents enhance antimicrobial activity. For example, 4-(4-chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine showed pronounced activity against S. aureus due to increased electrophilicity . Fluorinated derivatives (e.g., 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine) exhibited activity against β-hemolytic Streptococcus .

- Electron-Donating Groups (OMe, morpholino): Methoxy groups (e.g., 2,5-dimethoxy in the target compound) may reduce antimicrobial potency compared to halogenated analogs but improve solubility or metabolic stability. Compound 2e (dimethoxyphenyl derivative) showed moderate anti-inflammatory activity . Morpholino groups enhance interactions with biological targets, as seen in 4-(4-morpholinophenyl)-6-aryl derivatives .

Hybrid Substituents:

Structural Parameters and Crystallography

Dihedral Angles:

- The dihedral angle between the pyrimidine and aromatic rings influences molecular packing and interactions. For example, 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine has a near-planar structure (3.99° dihedral angle), promoting efficient crystal packing .

- Coplanarity may enhance π-π stacking in protein binding pockets, a feature critical for activity in analogs like 4-(4-chlorophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine .

- Hydrogen Bonding: Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures, as observed in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine .

Biological Activity

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a chlorophenyl group and a dimethoxyphenyl group, which contribute to its unique pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chlorophenyl and dimethoxyphenyl groups influences its solubility, stability, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H16ClN3O2 |

| Molecular Weight | 319.77 g/mol |

| LogP | 3.976 |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cancer cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR) . These interactions can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and renal carcinoma (ACHN). The IC50 values ranged from 5.9 µM to 19.92 µM depending on the specific cell line and experimental conditions .

- Mechanism of Apoptosis : Flow cytometry analyses revealed that treatment with this compound resulted in increased early and late apoptotic cells in a dose-dependent manner. For example, at a concentration of 15 µM, the compound induced approximately 65% apoptotic death in A549 cells .

Enzyme Inhibition

The compound has been shown to inhibit various enzymes critical for cancer progression:

- CDK Inhibition : Studies indicate that it effectively inhibits CDK2 with an IC50 value ranging from 0.09 to 1.58 µM . This inhibition disrupts cell cycle progression, leading to reduced proliferation rates in cancer cells.

- Dihydrofolate Reductase (DHFR) : The compound also exhibits inhibitory activity against DHFR, which is essential for DNA synthesis . This property further enhances its potential as an anticancer agent.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study on Lung Cancer : A study evaluated the efficacy of the compound on A549 lung cancer cells. Results indicated significant reductions in cell viability with increasing concentrations of the compound, suggesting a strong anticancer effect .

- Renal Carcinoma Evaluation : In another study focusing on renal carcinoma (RFX 393), the compound exhibited moderate cytotoxicity compared to standard treatments, indicating its potential as a therapeutic agent .

Q & A

Basic: What are the established synthetic routes for 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common route begins with the formation of the pyrimidine core via Biginelli-like cyclization, followed by sequential substitution at positions 4 and 5. For example:

Core Formation : React 2-chloro-4,6-dihalopyrimidine with 4-chlorophenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the 4-chlorophenyl group .

Substitution at Position 6 : Treat the intermediate with 2,5-dimethoxyphenyl Grignard reagent to install the dimethoxyphenyl moiety.

Amination : Introduce the amine group at position 2 using ammonia or a protected amine source under catalytic Pd or Cu conditions.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) ensures high purity (>95%) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR (¹H/¹³C) : Assign substituent positions via coupling patterns (e.g., methoxy protons at δ 3.7–3.9 ppm; aromatic protons in the dimethoxyphenyl group show splitting due to J-coupling) .

- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for 4-chlorophenyl, 86.1° for dimethoxyphenyl) to confirm steric and electronic effects on molecular conformation .

- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₈H₁₆ClN₃O₂: 349.09 g/mol) with <2 ppm error .

Advanced: How can researchers resolve contradictions in bioactivity data caused by structural polymorphism?

Methodological Answer:

Polymorphic forms (e.g., differing hydrogen-bond networks) may alter solubility or target binding. To address discrepancies:

Crystallographic Screening : Use single-crystal X-ray diffraction to identify polymorphs and correlate with solubility profiles (e.g., Form I vs. Form II solubility differences) .

Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to determine if hydration states affect bioassay results.

Computational Mapping : Compare Hirshfeld surfaces of polymorphs to quantify intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O bonds) and their impact on receptor binding .

Advanced: What experimental design strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Factorial Design : Use a 2³ factorial matrix to test variables (temperature: 60–100°C; catalyst loading: 1–5 mol%; solvent polarity: DMF vs. THF). Analyze via ANOVA to identify significant factors .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Pd catalyst vs. ligand ratio) to predict optimal conditions (e.g., 80°C, 3 mol% Pd(OAc)₂, DMF) .

- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediate formation and adjust reaction kinetics in real time .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (LD₅₀ >2000 mg/kg in rats) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates (dust mask if hood unavailable) .

- Waste Disposal : Collect halogenated waste separately and neutralize with 10% NaOH before disposal .

Advanced: How can computational modeling predict this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify electrophilic centers (e.g., C2 of pyrimidine has highest f⁻ index, favoring amination) .

- Transition State Analysis : Use Gaussian09 with M06-2X/6-311+G(d,p) to model SNAr mechanisms and predict activation energies for substituent variations .

- Solvent Effects : Apply COSMO-RS to simulate solvation free energies in polar aprotic solvents (e.g., DMSO vs. DMF) and correlate with experimental yields .

Advanced: What strategies validate hydrogen-bonding networks in crystal structures of analogs?

Methodological Answer:

- Hirshfeld Analysis : Quantify intermolecular contacts (e.g., 30% C–H⋯O contributions in dimethoxyphenyl derivatives) using CrystalExplorer .

- Variable-Temperature XRD : Capture thermal expansion coefficients to assess bond strength (e.g., N–H⋯N bonds stable up to 150°C) .

- Neutron Diffraction : Resolve proton positions in deuterated samples to confirm hydrogen-bond geometry (e.g., D–H distances <1.8 Å) .

Advanced: How to address discrepancies in NMR data due to dynamic stereochemistry?

Methodological Answer:

- VT-NMR : Conduct variable-temperature ¹H NMR (25–100°C) to observe coalescence of diastereotopic protons (e.g., methoxy groups at Δδ <0.1 ppm) .

- 2D NOESY : Detect through-space correlations between the pyrimidine ring and substituents to confirm restricted rotation .

- DFT-NMR Predictions : Compare experimental shifts with computed values (B3LYP/6-31G*) to assign ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.